molecular formula C9H10O3 B2644573 (4R)-3,4-Dihydro-2H-chromene-4,6-diol CAS No. 2243501-42-8

(4R)-3,4-Dihydro-2H-chromene-4,6-diol

Cat. No. B2644573
CAS RN: 2243501-42-8
M. Wt: 166.176
InChI Key: DEIXNYIUQLLDBS-MRVPVSSYSA-N
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Description

(4R)-3,4-Dihydro-2H-chromene-4,6-diol, also known as quercetin-3,4-dihydrate, is a flavonoid compound found in various plants. It has been extensively studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer activities.

Scientific Research Applications

Photochromism and Synthesis Techniques

  • Photochromism in Chromene Crystals

    Chromene compounds, including (4R)-3,4-Dihydro-2H-chromene-4,6-diol derivatives, have been studied for their photochromic properties in the crystalline state. This research indicates the potential for applications in optical storage media and photo-switchable devices (Hobley et al., 2000).

  • One-Pot Synthesis Techniques

    The efficiency of one-pot synthesis methods for producing chromene derivatives has been demonstrated, highlighting a pathway to achieve good to excellent yields in hydroalcoholic media. Such methods emphasize simplicity, mild conditions, and environmental friendliness, making them attractive for the synthesis of chromene-based compounds (Ghorbani‐Vaghei et al., 2011).

Catalysis and Environmental Impact

  • Brønsted Acid Catalysis

    The use of Brønsted acid catalysis for the enantioselective synthesis of 4H-chromenes showcases the potential for creating bioactive compounds with high optical purity. This methodological approach provides a scalable route for synthesizing chromene derivatives with significant biological activity (El-Sepelgy et al., 2014).

  • Green Synthesis Approaches

    The development of environmentally benign protocols for the synthesis of chromene derivatives, using water as a solvent and employing recyclable catalysts, represents a significant advance towards sustainable chemistry. Such approaches reduce the use of hazardous materials and aim for high yields under mild conditions, contributing to the greening of chemical synthesis processes (Heravi et al., 2011; Sarrafi et al., 2012).

Molecular Design and Biological Applications

  • Organic Electroluminescent Devices

    The introduction of chromene-containing compounds as red dopants in organic light-emitting devices (OLEDs) underscores the versatility of chromene derivatives in materials science. These compounds offer saturated emission, higher fluorescent quantum yield, and are promising for advancing OLED technology (Zhang et al., 2001).

  • Biologically Active Scaffolds

    Chromene derivatives, including 2H and 4H chromenes, are highlighted for their broad biological activities, such as anticancer, anticonvulsant, antimicrobial, and antidiabetic effects. This makes them attractive scaffolds for the development of new therapeutic agents, emphasizing the importance of synthetic strategies that enable the exploration of their biological potential (Raj & Lee, 2020).

properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromene-4,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIXNYIUQLLDBS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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